5-Bromo-2-chloro-3-iodopyridine
Overview
Description
5-Bromo-2-chloro-3-iodopyridine: is a halogenated pyridine derivative with the molecular formula C5H2BrClIN and a molecular weight of 318.34 g/mol . This compound is characterized by the presence of three different halogen atoms (bromine, chlorine, and iodine) attached to a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Mechanism of Action
Target of Action
5-Bromo-2-chloro-3-iodopyridine is a halogenated pyridine derivative. Halogenated pyridines are generally known to interact with various enzymes and receptors in biological systems due to their structural similarity to pyridine nucleotides, which are involved in numerous biochemical reactions .
Mode of Action
They can undergo nucleophilic substitution reactions, contributing to their reactivity in biological systems .
Pharmacokinetics
The physicochemical properties of the compound, such as its lipophilicity and water solubility, can influence its bioavailability .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the pH of the environment. Moreover, its stability can be influenced by temperature and exposure to light .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-chloro-3-iodopyridine plays a significant role in biochemical reactions, particularly in the context of halogenated heterocycles. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to participate in halogen-exchange reactions and Suzuki coupling reactions, which are essential for the synthesis of complex organic molecules . The interactions of this compound with enzymes such as palladium-catalyzed amination enzymes highlight its importance in facilitating biochemical transformations.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular behavior . Additionally, its impact on cell signaling pathways can result in altered cellular responses, affecting processes such as cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific context . For example, the compound’s ability to participate in halogen-exchange reactions suggests that it can influence the activity of enzymes involved in these processes. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have distinct biochemical properties . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce sustained changes in cellular behavior, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects of this compound is crucial for determining its therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within cells. The compound’s participation in halogen-exchange reactions and other biochemical transformations underscores its role in modulating metabolic flux and metabolite levels . These interactions can lead to changes in the concentrations of specific metabolites, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is essential for elucidating its effects on cellular function and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical effects. Understanding the subcellular distribution of this compound is vital for comprehending its role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-3-iodopyridine typically involves halogenation reactions. One common method is the sequential halogenation of pyridine derivatives. For example, starting with 2,5-dibromopyridine, the compound can be synthesized by treating it with sodium iodide (NaI) and hydrochloric acid (HCl) under reflux conditions . The reaction proceeds as follows:
2,5-Dibromopyridine+NaI+HCl→this compound
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the compound is often produced under inert gas conditions to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-chloro-3-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using reagents like palladium catalysts or organometallic reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form different halogenated pyridine derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Organometallic Reagents: Such as Grignard reagents for substitution reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Major Products:
Substituted Pyridines: Formed through substitution reactions.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
Chemistry: 5-Bromo-2-chloro-3-iodopyridine is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, it serves as a precursor for the synthesis of bioactive molecules that can be used in drug discovery and development .
Medicine: The compound is utilized in medicinal chemistry for the development of new therapeutic agents, particularly those targeting specific enzymes or receptors .
Industry: In the chemical industry, it is employed in the production of specialty chemicals and materials .
Comparison with Similar Compounds
- 5-Bromo-2-chloropyridine
- 5-Bromo-2-iodopyridine
- 2-Chloro-5-iodopyridine
Comparison: 5-Bromo-2-chloro-3-iodopyridine is unique due to the presence of three different halogen atoms, which provides greater versatility in chemical reactions compared to compounds with fewer halogen atoms. This makes it a valuable intermediate for synthesizing a wide range of complex molecules .
Properties
IUPAC Name |
5-bromo-2-chloro-3-iodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClIN/c6-3-1-4(8)5(7)9-2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGGSGCNNVVSII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640054 | |
Record name | 5-Bromo-2-chloro-3-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928653-73-0 | |
Record name | 5-Bromo-2-chloro-3-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-chloro-3-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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